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Mechanism of Action and Pharmacology

Leniolisib is a targeted therapy designed to correct the specific immune dysregulation and deficiency in

APDS.

Signaling Pathway and Drug Target

APDS is caused by gain-of-function variants in PIK3CD (encoding the p1108§ catalytic subunit) or loss-of-
function variants in PIK3R1 (encoding the p85a regulatory subunit) [1] [2]. These genetic defects lead to
constitutive hyperactivity of the PI3K§ pathway. The following diagram illustrates the pathological pathway

and leniolisib's mechanism of action.
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Diagram: Leniolisib inhibits the hyperactive PI3Ké pathway in APDS, which is driven by PIK3CD or
PIK3R1 gene variants. By blocking the p1106 subunit, it reduces downstream PIP3 production and
AKT/mTOR signaling, countering immune dysregulation [3] [1] [2].
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In this pathway, PI3K§é normally converts phosphatidylinositol-4,5-bisphosphate (PIP2) to
phosphatidylinositol-3,4,5-trisphosphate (PIP3). Hyperactive PI3K$§ in APDS causes excessive PIP3
production, leading to over-activation of the AKT/mTOR pathway. This disrupts normal immune cell
development and function, resulting in the disease's clinical hallmarks [3] [2]. Leniolisib binds to the active

site of the p1108 subunit, competitively inhibiting PI3K6$ and reducing PIP3 production [3].

Pharmacokinetics and Metabolism

The table below summarizes the key pharmacokinetic parameters of leniolisib, primarily based on data from

the approved 70 mg twice-daily dosing regimen [3].

PK Parameter Profile

Absorption & Tmax Rapidly absorbed; Tmax ~1 hour post-dose. Food effect is negligible.
Distribution Volume of distribution: ~28.5 L. Plasma protein binding: 94.5%.

Metabolism Primarily hepatic, mediated mainly by CYP3A4 (94.5%). Minor contributions
from CYP3A5, CYP1A2, and CYP2D6.

Elimination Mean half-life: ~10 hours (effective half-life ~7 hours). Excreted ~67% in feces
and ~25.5% in urine (~6% as unchanged parent drug).

Drug Interaction Co-administration with strong CYP3A4 inducers or inhibitors is expected to
Potential significantly affect exposure.

Clinical Trial Data and Efficacy

Leniolisib's efficacy and safety have been evaluated in multiple clinical trials, leading to its initial approval

and ongoing investigation in younger pediatric populations.

Pivotal Phase lll Trial in Patients =12 Years
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A 12-week, randomized, placebo-controlled, triple-blinded phase III trial (NCT02435173) established the

efficacy of leniolisib in patients 12 years and older [2] [4].

Experimental Protocol:

e Design: 12-week, global, triple-blinded, placebo-controlled, fixed-dose study.

e Patients: 31 patients aged =12 years with genetically confirmed APDS. Randomized 2:1 to leniolisib
(70 mg) or placebo twice daily.

e Primary Endpoints: 1) Change from baseline in the sum of product diameters of index lymph nodes
(measuring lymphoproliferation). 2) Change from baseline in the percentage of naive B cells out of
total B cells (measuring immune correction) [2].

Key Efficacy Results: The trial successfully met both co-primary endpoints. The data below are presented

for the overall population and by age subgroup [2] [4].

Leniolisib Placebo Adjusted Mean
Population Endpoint Group (LS Group (LS Difference (95% P-value
Mean) Mean) Cl)
Overall (N=31) Reduction in -0.25 - -0.25 (-0.38, p=0.0006
lymph node size -0.12)
(log10)
Increase in 37.30 - 37.30 (24.06, p=0.0002
naive B cells 50.54)
(%)
Adolescents Reduction in -0.4 -0.1 - Reported
(12-17 yrs) lymph node size significant
(log10)
Increase in 44.5 -16.5 - Reported
naive B cells significant
(%)
Adults (=18 Reduction in -0.3 0.1 - Reported
yrs) lymph node size significant
(log10)
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Leniolisib Placebo Adjusted Mean
Population Endpoint Group (LS Group (LS Difference (95% P-value
Mean) Mean) Cl)
Increase in 28.4 -1.1 - Reported
naive B cells significant

(%)

Secondary endpoints also showed significant benefits, including reduced spleen volume (adjusted mean
difference: -186 cm3; 95% CI, -297 to -76.2; P=0.0020) and improvements in other lymphocyte subsets and
serum IgM levels [2].

Long-Term Safety and Efficacy

An interim analysis of an ongoing open-label extension (OLE) study demonstrated sustained safety and

efficacy with long-term leniolisib use [1].

¢ Design: Patients who completed the phase Il trial or had prior PI3Kd inhibitor exposure received
leniolisib 70 mg twice dalily.
¢ Results: At data cut-off (Dec 2021), with a median exposure of 102 weeks (n=37):
o Safety: Most adverse events (AEs) were Grade 1-3. No Grade 4 AEs or treatment-related
deaths were reported [1].
o Efficacy: Patients showed reduced annualized infection rates (p=0.004), and 10 out of 27
patients on immunoglobulin replacement therapy (IRT) could reduce their therapy [1].
Reductions in lymphadenopathy and splenomegaly were maintained [1].

Pediatric Development (Ages 1-11 Years)

The clinical development program has been extended to younger children. A supplemental New Drug
Application (sNDA) for children aged 4-11 years has been granted Priority Review by the FDA, with a
target action date of January 31, 2026 [5] [6] [7].

e Supporting Data: A single-arm Phase Il trial (NCT05438407) in children aged 4-11 years (n=21) met
its primary endpoints, showing reduced lymphadenopathy and increased naive B cells over 12
weeks, consistent with results in older patients. The therapy was well-tolerated with no serious drug-
related AEs [5] [7].
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e Ongoing Trial: Leniolisib is also being investigated in a Phase Il trial (NCT05693129) for children
aged 1-6 years with APDS [5].

Dosage, Administration, and Safety

e Recommended Dosage: 70 mg taken orally twice daily, approximately 12 hours apart, with or
without food [3].

e Dose Adjustments: Recommended for patients with moderate to severe hepatic impairment and
when used concomitantly with strong CYP3A4 inhibitors [3].

o Safety Profile: Leniolisib has been well-tolerated in clinical trials. In the pivotal Phase Il trial, fewer
patients receiving leniolisib (23.8%) reported treatment-related AEs compared to placebo (30.0%).
Most AEs were mild to moderate (Grade 1-2) in severity [2]. The long-term OLE study confirmed this
favorable safety profile with exposures up to 5 years [1].

Leniolisib represents a significant advancement as the first targeted therapy for APDS, directly addressing
the hyperactive PI3K§ pathway at the root of the disease. Its development program demonstrates a clear
commitment to addressing the unmet need across the entire age spectrum of APDS patients, from young

children to adults.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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